molecular formula C21H21N5O2 B3013033 2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1185031-47-3

2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B3013033
CAS No.: 1185031-47-3
M. Wt: 375.432
InChI Key: UERIUFSXRJDMRA-UHFFFAOYSA-N
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Description

2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated diversified approaches to synthesizing derivatives of triazoloquinoxalinyl acetamide compounds, showcasing their structural complexity and potential for creating novel scaffolds. For example, An et al. (2017) described a method for synthesizing 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives through Ugi four-component reactions followed by copper-catalyzed tandem reactions. This protocol offers rapid access to structurally diverse and complex fused tricyclic scaffolds, highlighting the compound's versatility in drug design and chemical synthesis An et al., 2017.

Potential Therapeutic Applications

Several studies have explored the therapeutic potentials of triazoloquinoxalinyl acetamide derivatives, focusing on their inotropic effects and potential anticancer activities:

  • Wu et al. (2012) synthesized and evaluated a series of triazoloquinoxalinyl acetamide derivatives for their positive inotropic activity, discovering compounds that significantly increased stroke volume in isolated rabbit heart preparations. This research suggests potential applications in treating cardiovascular diseases Wu et al., 2012.

  • Reddy et al. (2015) designed and synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet the structural requirements essential for anticancer activity. The study found that certain derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential as anticancer agents Reddy et al., 2015.

Antidepressant and Anticonvulsant Properties

The compound and its derivatives have been investigated for their potential antidepressant and anticonvulsant properties, indicating broad therapeutic applications:

  • Sarges et al. (1990) prepared a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, finding that many compounds from this class reduced immobility in Porsolt's behavioral despair model in rats upon acute administration. This suggests potential therapeutic use as novel and rapid-acting antidepressant agents Sarges et al., 1990.

  • Alswah et al. (2013) synthesized novel quinoxaline derivatives with potential anticonvulsant properties, characterizing them and evaluating their efficacy using the metrazol-induced convulsions model. This study highlights the compound's potential in developing new anticonvulsant agents Alswah et al., 2013.

Properties

IUPAC Name

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-13(2)15-8-10-16(11-9-15)22-19(27)12-25-17-6-4-5-7-18(17)26-14(3)23-24-20(26)21(25)28/h4-11,13H,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERIUFSXRJDMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.